molecular formula C9H6Cl2O3 B12609637 3-(2,4-Dichlorophenyl)-2-oxopropanoic acid

3-(2,4-Dichlorophenyl)-2-oxopropanoic acid

Cat. No.: B12609637
M. Wt: 233.04 g/mol
InChI Key: ZATJDJXSYJQFEO-UHFFFAOYSA-N
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Description

Contextualization as a Chemical Entity within the Ketoacid and Dichlorophenyl Compound Classes

3-(2,4-Dichlorophenyl)-2-oxopropanoic acid is a multifaceted organic molecule that can be classified within two principal groups: α-keto acids and dichlorophenyl compounds. This dual identity is fundamental to its chemical behavior and potential utility.

Keto acids are organic compounds that feature both a carboxylic acid group (-COOH) and a ketone group (>C=O). wikipedia.org They are broadly categorized based on the relative position of the ketone's carbonyl group to the carboxylic acid's carboxyl group. In the case of this compound, the ketone group is adjacent to the carboxylic acid, placing it in the category of α-keto acids, also known as 2-oxoacids. wikipedia.orgtuscany-diet.net α-Keto acids are of significant interest in biochemistry as they are involved in crucial metabolic pathways such as glycolysis and the Krebs cycle. wikipedia.org Their general structure allows for a variety of chemical transformations, including esterification, nucleophilic addition, and reduction. mdpi.com

The second key feature of this compound is the presence of a dichlorinated phenyl ring. Specifically, it possesses a 2,4-dichlorophenyl moiety, which consists of a benzene (B151609) ring substituted with two chlorine atoms at the second and fourth positions. The presence and positioning of these chlorine atoms significantly influence the molecule's electronic properties, lipophilicity, and reactivity. Dichlorophenyl compounds are common in various areas of chemistry, including pharmaceuticals and agrochemicals, where the chlorine atoms can modulate biological activity and metabolic stability. smolecule.com The specific 2,4-substitution pattern is a well-known motif in a range of biologically active molecules.

Significance in Modern Organic Synthesis and Transformative Research

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest a notable potential in modern organic synthesis. α-Keto acids, in general, are valuable synthetic intermediates. researchgate.netacs.org They can serve as precursors to amino acids through transamination reactions and can be used in the synthesis of various heterocyclic compounds. tuscany-diet.net

The dichlorophenyl group also imparts specific reactivity that can be exploited in synthesis. For instance, dichlorophenyl derivatives are used in cross-coupling reactions and as building blocks for more complex molecular architectures. wikipedia.orgwikipedia.org The combination of the α-keto acid functionality and the dichlorophenyl ring in a single molecule makes this compound a potentially versatile reagent. For example, related dichlorophenyl compounds have been used in the synthesis of inhibitors for enzymes like monoamine oxidase (MAO), which is a target in the treatment of neurodegenerative diseases. mdpi.com

Although detailed experimental data for this compound is scarce, the study of its isomers, such as 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid, highlights the potential for these types of compounds to serve as lead structures in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents. smolecule.com The unique electronic and steric properties conferred by the 2,4-dichloro substitution pattern could lead to novel reactivity and biological activity, marking it as a compound worthy of further investigation in transformative research.

Interactive Data Table: Properties of 3-(2,4-Dichlorophenyl)propanoic acid (A related compound)

PropertyValueSource
Molecular Weight219.06 g/mol nih.gov
XLogP32.9 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass217.9901349 Da nih.gov
Monoisotopic Mass217.9901349 Da nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6Cl2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

ZATJDJXSYJQFEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for 3-(2,4-Dichlorophenyl)-2-oxopropanoic Acid

The synthesis of this compound is primarily achieved through established chemical reactions that involve the formation of a carbon-carbon bond followed by oxidation.

Precursor Chemistry and Reaction Conditions

A common and effective method for synthesizing aryl-2-oxopropanoic acids involves the Friedel-Crafts acylation. orgsyn.orgkhanacademy.org In this approach, an aromatic compound is reacted with an acylating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, a suitable precursor would be 1,3-dichlorobenzene (B1664543) or a related dichlorinated aromatic compound.

The acylation is typically carried out using oxalyl chloride (ClCOCOCl) or its monoester monoacid chloride, which introduces the required three-carbon chain with the keto and carboxylic acid functionalities. wikipedia.org The reaction is generally catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). orgsyn.orgkhanacademy.org The solvent for this reaction is usually an inert organic solvent like dichloromethane (B109758) or carbon disulfide. The reaction conditions, including temperature and reaction time, are critical and need to be carefully controlled to maximize the yield and minimize the formation of byproducts.

Another established route involves the double carbonylation of a benzyl (B1604629) halide. For instance, substituted phenylpyruvic acids can be synthesized from the corresponding benzyl chloride through a reaction with carbon monoxide catalyzed by a cobalt complex. researchgate.net

The following table outlines the key components in the Friedel-Crafts acylation approach:

Component Function Examples
Aromatic Substrate Provides the dichlorophenyl group1,3-Dichlorobenzene, 2,4-Dichlorotoluene
Acylating Agent Introduces the 2-oxopropanoic acid moietyOxalyl chloride, Ethyl oxalyl chloride
Catalyst Promotes the electrophilic substitutionAluminum chloride (AlCl₃), Ferric chloride (FeCl₃)
Solvent Provides an inert reaction mediumDichloromethane, Carbon disulfide

Role of Oxidation Reactions in Synthesis

Oxidation reactions play a crucial role in several synthetic strategies for producing α-keto acids. One common pathway involves the oxidation of a corresponding α-hydroxy acid. In the context of this compound, this would involve the oxidation of 3-(2,4-Dichlorophenyl)lactic acid. This oxidation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromic acid. However, these traditional oxidizing agents can be harsh and may lead to side reactions or the production of hazardous waste.

More selective oxidation methods are often preferred. For example, enzymatic oxidation using oxidases can be employed. L-amino acid oxidases, for instance, can catalyze the oxidative deamination of amino acids to their corresponding α-keto acids. nih.gov While this is more common for amino acid precursors, similar enzymatic systems could potentially be adapted for the oxidation of α-hydroxy acids. The use of milder chemical oxidants under controlled conditions is also a key area of research to improve the efficiency and environmental footprint of the synthesis.

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods, in line with the principles of green chemistry. For the synthesis of α-keto acids like this compound, this has led to the exploration of biocatalysis and other novel approaches.

Biocatalytic methods, employing either isolated enzymes or whole-cell systems, offer several advantages, including high selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and reduced waste generation. thieme-connect.comresearchgate.net For example, aldolases have been shown to catalyze the condensation of pyruvate (B1213749) with various aldehydes to form α-keto acids. thieme-connect.comresearchgate.net The use of engineered methyltransferases also presents a biocatalytic platform for the asymmetric alkylation of α-keto acids. escholarship.org These enzymatic routes can lead to higher purity products and avoid the use of toxic reagents and solvents. rsc.org

The following table summarizes some green chemistry approaches applicable to the synthesis of α-keto acids:

Approach Description Advantages
Biocatalysis Use of enzymes (e.g., oxidases, aldolases) or whole microorganisms as catalysts. thieme-connect.comresearchgate.netHigh selectivity, mild conditions, reduced waste, use of renewable feedstocks.
Microwave-Assisted Synthesis Utilization of microwave irradiation to accelerate chemical reactions. google.comFaster reaction times, often higher yields, reduced energy consumption.
Solvent-Free Reactions Conducting reactions without a solvent or in an environmentally benign solvent (e.g., water).Reduced solvent waste, easier product isolation.

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety.

Key considerations for industrial-scale synthesis include:

Raw Material Cost and Availability: The cost and reliable supply of starting materials, such as the dichlorinated aromatic precursor and the acylating agent, are critical for economic viability.

Process Optimization: Optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time is essential to maximize yield and throughput. researchgate.net

Catalyst Recovery and Reuse: In catalytic processes like Friedel-Crafts acylation, the efficient recovery and recycling of the catalyst (e.g., AlCl₃) are important for reducing costs and waste.

Product Purification: Developing an efficient and scalable purification process to achieve the desired product purity is crucial. This may involve crystallization, chromatography, or other separation techniques.

Waste Management: The management and disposal of byproducts and waste streams in an environmentally responsible manner are critical regulatory and economic considerations. The high E-factor (a measure of waste produced per unit of product) of many traditional chemical syntheses is a major driver for the adoption of greener alternatives.

Safety: Handling of hazardous materials like oxalyl chloride and strong acids requires strict safety protocols and appropriate plant design to prevent accidents and exposure.

The choice between a traditional chemical synthesis route and a modern biocatalytic approach on an industrial scale will depend on a thorough techno-economic analysis, weighing the higher initial investment for biocatalytic processes against the long-term benefits of sustainability and potentially lower operating costs.

Chemical Transformations and Reactivity Profiles

Reactivity of the Dichlorophenyl Substituent

The 2,4-dichlorophenyl group is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two chlorine atoms and the electron-withdrawing oxopropanoic acid side chain. However, these same features make the ring susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atoms, particularly the one at the C-2 position (ortho to the activating side chain), can be displaced by strong nucleophiles. The electron-withdrawing nature of the α-keto-acid substituent stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the substitution. Potential nucleophiles include alkoxides, amines, and thiolates. For example, in related dichlorophenyl-containing heterocyclic systems, chlorine atoms have been displaced by nucleophiles like hydrazine (B178648) or aminothiophenes under specific reaction conditions. mdpi.comresearchgate.net

Applications in Organic Synthesis and Material Science Precursors

Utilization as a Building Block for Heterocyclic Compounds

The presence of both a ketone and a carboxylic acid functionality within the same molecule makes 3-(2,4-Dichlorophenyl)-2-oxopropanoic acid an ideal substrate for cyclocondensation reactions, which are fundamental to the synthesis of heterocyclic compounds. These reactions typically involve the reaction of the ketoacid with a molecule containing two nucleophilic centers, leading to the formation of a new ring system.

Pyrazoles are a well-known class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry. The synthesis of pyrazole (B372694) derivatives can be readily achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. In this context, this compound can act as a 1,3-dicarbonyl equivalent.

The reaction involves the initial formation of a hydrazone by the reaction of a hydrazine with the ketone carbonyl of the ketoacid. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the carboxylic acid group (or its ester equivalent), leading to the formation of the pyrazole ring after dehydration. This method provides a direct route to pyrazoles that are substituted at specific positions with the 2,4-dichlorophenyl group and a carboxylic acid function, such as 3-(2,4-Dichlorophenyl)-1H-pyrazole-4-carboxylic acid.

Table 1: General Scheme for Pyrazole Synthesis

Reactant 1Reactant 2Resulting HeterocycleKey Reaction Type
This compoundHydrazine (or substituted hydrazine)Substituted PyrazoleCyclocondensation

Quinoline (B57606), a fused heterocyclic system, is a prominent scaffold in numerous pharmaceuticals and functional materials. Several classic named reactions allow for the construction of the quinoline ring, and α-ketoacids like this compound are key starting materials in some of these methods.

One of the most relevant methods is the Doebner reaction , which synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and a pyruvic acid. wikipedia.org In this three-component reaction, this compound can serve as the pyruvic acid component. The reaction mechanism is thought to proceed via initial condensation between the aldehyde and the ketoacid, followed by a Michael addition of the aniline and subsequent cyclization onto the benzene (B151609) ring to form the quinoline core. wikipedia.org

Similarly, the Pfitzinger reaction provides another route to quinoline-4-carboxylic acids by reacting isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. nih.govwikipedia.org The isatin is first hydrolyzed to an α-keto-aniline, which then condenses with the carbonyl compound—in this case, the ketone of this compound—followed by cyclization and dehydration. wikipedia.org

The synthetic utility of α-ketoacids extends beyond pyrazoles and quinolines. The dual reactivity of the ketone and carboxylic acid groups allows for the synthesis of various other heterocyclic systems when reacted with appropriate dinucleophilic partners.

For instance, related keto-acids have been used to synthesize six-membered pyridazinone derivatives by reacting them with hydrazines under specific conditions. mdpi.com The reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) followed by reaction with hydrazines yielded pyridazinone derivatives. mdpi.com By analogy, this compound could potentially be used to access other heterocyclic cores, such as oxazolidines or other nitrogen- and oxygen-containing rings, depending on the chosen reaction partner and conditions. orgsyn.org

Role in the Synthesis of Functionalized Molecules

Molecules that possess more than one functional group are often referred to as chemical 'building blocks' because they provide a platform for constructing more elaborate molecular architectures. acs.org this compound is an exemplary building block due to its trifunctional nature: a carboxylic acid, a ketone, and a dichlorophenyl group.

This allows for the introduction of these specific functionalities into a target molecule in a single step. For example, in the synthesis of pyrazole or quinoline derivatives as described above, the resulting products are inherently functionalized with both a 2,4-dichlorophenyl moiety and a carboxylic acid group. These functional groups can then be used for further chemical modifications, such as amide bond formation using the carboxylic acid or cross-coupling reactions involving the chlorinated phenyl ring. This strategic incorporation of functional handles is a cornerstone of modern synthetic chemistry.

Contribution to Diversity-Oriented Synthesis Strategies

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in chemical biology and drug discovery to generate collections of structurally diverse small molecules from a common starting material or scaffold. wikipedia.org The goal is to efficiently explore a wide range of chemical space to find molecules with novel biological activities. mdpi.com

This compound is an excellent starting point for DOS strategies due to its participation in multi-component reactions. The Doebner quinoline synthesis is a prime example. wikipedia.org By using the ketoacid as a constant core component, chemists can systematically vary the other two inputs—the aniline and the aldehyde—to rapidly generate a large library of distinct quinoline derivatives. Each member of the library would share the 2,4-dichlorophenyl-substituted quinoline-4-carboxylic acid core but differ in the substitutions at other positions, leading to significant structural diversity.

Table 2: Example of Diversity-Oriented Synthesis (DOS) Approach

Constant Building BlockVariable Component 1Variable Component 2Resulting Library
This compoundAniline, 4-Methoxyaniline, 4-Chloroaniline, etc.Benzaldehyde, 4-Nitrobenzaldehyde, etc.Library of diverse quinoline-4-carboxylic acids
This compoundHydrazine, Phenylhydrazine, Methylhydrazine, etc.(Not applicable)Library of diverse pyrazole-4-carboxylic acids

Biochemical Transformations and Environmental Fate Non Human/in Vitro Focus

Enzymatic Transformations of Related Ketoacid Structures

While specific enzymatic studies on 3-(2,4-Dichlorophenyl)-2-oxopropanoic acid are not extensively documented, the biotransformation of structurally similar ketoacids and related aromatic compounds has been a subject of significant research. These studies, primarily focused on microbial systems, provide a strong basis for inferring the likely enzymatic fate of the target compound.

Microbial communities, particularly those in soil and water, are instrumental in the degradation of chlorinated aromatic compounds. The biotransformation of these substances is often initiated by enzymatic action that modifies the molecular structure, typically leading to less toxic and more biodegradable intermediates.

The degradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its primary metabolite, 2,4-dichlorophenol (B122985) (2,4-DCP), offers significant insights into the potential microbial metabolism of this compound. nih.gov The microbial degradation of 2,4-D generally commences with the cleavage of its side chain, a reaction catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), yielding 2,4-DCP. nih.gov Subsequently, 2,4-DCP undergoes hydroxylation to form dichlorocatechol, which is then susceptible to ring cleavage by chlorocatechol 1,2-dioxygenase. nih.gov

Fungi, known for their robust metabolic capabilities, are also significant contributors to the biotransformation of chlorinated phenols. mdpi.com Studies have demonstrated that various fungal strains can effectively transform 2,4-DCP. mdpi.com The initial step in the fungal degradation of such phenolic pollutants is often hydroxylation, mediated by monooxygenases, leading to the formation of catecholic derivatives. mdpi.com These intermediates are then subject to ring cleavage by dioxygenases, a critical step towards the complete mineralization of the molecule. mdpi.com

Under anaerobic conditions, the biotransformation of chlorinated aromatic compounds proceeds through different pathways. For instance, the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) has been shown to involve reductive dechlorination, producing intermediates such as 3,4-dichlorophenol (B42033) and 2,5-dichlorophenol. researchgate.net Certain bacterial strains, like Cryptanaerobacter, can facilitate the conversion of 2,4-D to its phenol (B47542) intermediate products under methanogenic conditions. researchgate.net

The following table summarizes key microbial biotransformation reactions relevant to the degradation of chlorinated aromatic compounds.

Organism Type Compound Class Key Transformation Enzymes Involved Intermediate Products
Bacteria (e.g., Cupriavidus necator)Chlorophenoxyacetic acidsSide-chain cleavage, Hydroxylation, Ring cleavageDioxygenases, HydroxylasesDichlorophenols, Dichlorocatechols
FungiChlorophenolsHydroxylation, Ring cleavageMonooxygenases, DioxygenasesCatecholic derivatives
Anaerobic Bacteria (e.g., Dehalobacter)Chlorophenoxyacetic acidsReductive dechlorinationReductive dehalogenasesLess chlorinated phenols

The enzymatic reactions that drive the biotransformation of compounds like this compound are characterized by specific enzyme-substrate interactions and well-defined chemical mechanisms. In vitro studies using purified enzymes or cell-free extracts have been pivotal in elucidating these processes.

Aldolases are a class of enzymes that catalyze carbon-carbon bond formation and cleavage, and they play a role in the degradation pathways of many aromatic compounds. nih.gov For example, 4-hydroxy-2-keto-pentanoic acid (HKP) aldolase (B8822740), a class I aldolase from Escherichia coli, catalyzes the cleavage of HKP into acetaldehyde (B116499) and pyruvic acid. nih.gov This enzyme exhibits high selectivity for its acetaldehyde acceptor but can accommodate other α-keto acids like α-ketobutyric acid or phenylpyruvic acid as the carbonyl donor. nih.gov This suggests that an aldolase could potentially act on a ketoacid like this compound, cleaving the bond between the second and third carbon atoms.

The mechanism of glycoside hydrolases, another class of enzymes involved in the breakdown of complex molecules, can also provide insights. These enzymes typically operate through either an inverting or a retaining mechanism, involving general acid and general base catalysis by amino acid residues in the active site. nih.gov While not directly acting on a ketoacid, the principles of enzymatic catalysis, including the precise positioning of substrates and catalytic residues, are universal.

The kinetics of biotransformation have been studied for related compounds like 2,4-DCP. In an upflow anaerobic sludge blanket reactor, the degradation of 2,4-DCP was found to follow first-order reaction kinetics. nih.gov The rate of degradation was dependent on the concentration of the compound, with high levels of degradation observed at concentrations between 50-150 mg/L. nih.gov

The table below details the characteristics of enzymes relevant to the transformation of ketoacids and related structures.

Enzyme Class Example Enzyme Substrate Type Reaction Catalyzed Key Mechanistic Feature
Aldolase4-Hydroxy-2-keto-pentanoic acid aldolaseα-keto acidsCarbon-carbon bond cleavageHigh selectivity for the carbonyl acceptor
Dioxygenaseα-ketoglutarate-dependent 2,4-D dioxygenaseChlorophenoxyacetic acidsSide-chain cleavageIncorporation of molecular oxygen
Glycoside HydrolaseGH139 2-O-methyl fucosidasesGlycosidesGlycosidic bond cleavageInverting or retaining stereochemical mechanism

Abiotic Degradation Pathways in Environmental Systems

In addition to enzymatic transformations, this compound can be degraded through abiotic processes in the environment. These reactions are primarily driven by physical and chemical factors such as sunlight and the presence of reactive chemical species.

Photochemical transformation, or photolysis, is a significant degradation pathway for many organic compounds in aquatic environments. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds and the formation of new products.

Studies on the photochemical degradation of diclofenac (B195802), a structurally related pharmaceutical, have shown that irradiation with UV light can lead to the elimination of chlorine substituents and subsequent ring closure to form carbazole (B46965) derivatives. researchgate.net The primary photoproduct of diclofenac is often identified as 8-chloro-9H-carbazol-1-yl acetic acid. researchgate.net Given the structural similarities, it is plausible that this compound could undergo similar photochemical reactions, leading to dechlorination and potential cyclization.

The herbicide 2,4-D also undergoes photodecomposition in water, with a reported aqueous photolysis half-life of 13 days at the surface of distilled water at 25°C. juniperpublishers.com The major photodegradation product of 2,4-D is 2-chlorohydroquinone. juniperpublishers.comresearchgate.net This suggests that the dichlorophenyl moiety of this compound is susceptible to photochemical transformation.

The presence of other substances in the environment can influence the rate and pathway of photochemical degradation. For example, the presence of photosensitizers can accelerate the process, while dissolved organic matter can have a quenching effect.

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. This is often expressed as a half-life, which is the time it takes for half of the initial amount of the substance to degrade.

The persistence of chlorinated aromatic compounds can vary significantly depending on environmental conditions. For 2,4-D, the half-life in soil is reported to average around 10 days, but this can be much longer in cold, dry soils where microbial activity is low. juniperpublishers.com In anaerobic aquatic environments, the half-life of 2,4-D can be as long as 312 days. juniperpublishers.com The metabolite 2,4-DCP is also known for its persistence in the environment. nih.gov

Chemical fate models are computational tools used to predict the environmental distribution and persistence of chemicals. nih.govcopernicus.org These models use the physicochemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, along with environmental parameters, to simulate its behavior in different environmental compartments (air, water, soil, sediment). nih.govcopernicus.orgnih.govresearchgate.net For complex mixtures of chemicals, using multiple component-specific sets of physicochemical properties in these models can provide a more accurate assessment of environmental fate and risk compared to using a single set of properties. nih.gov

The following table presents reported environmental half-lives for 2,4-D, a structural analog of the target compound.

Environmental Compartment Condition Half-life Reference
SoilAerobicAverage 10 days juniperpublishers.com
WaterAquaticLess than 10 days juniperpublishers.com
WaterAnaerobic Aquatic312 days juniperpublishers.com
WaterAqueous Photolysis13 days juniperpublishers.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of 3-(2,4-Dichlorophenyl)-2-oxopropanoic acid. These methods provide detailed information about the compound's atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm) due to spin-spin coupling. The methylene (-CH₂-) protons adjacent to the aromatic ring would likely appear as a singlet or a narrowly split multiplet. The carboxylic acid proton is expected to be a broad singlet further downfield.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the carboxyl carbon, the keto carbon, the methylene carbon, and the carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the positions of the chlorine substituents.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, providing unambiguous structural confirmation.

Expected ¹H NMR Chemical Shifts
Proton Type Expected Chemical Shift (ppm)
Aromatic (C₆H₃Cl₂)7.0 - 7.5
Methylene (-CH₂-)3.5 - 4.5
Carboxylic Acid (-COOH)10.0 - 13.0
Expected ¹³C NMR Chemical Shifts
Carbon Type Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)170 - 185
Ketone (C=O)190 - 205
Methylene (-CH₂-)35 - 50
Aromatic (C₆H₃Cl₂)120 - 140

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Electron Ionization (EI): In EI-MS, the molecule is expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the loss of the carboxyl group (CO₂H), the cleavage of the bond between the keto and methylene groups, and fragmentation of the dichlorophenyl ring. For the related compound 3-(3,4-Dichlorophenyl)propionic acid, the molecular ion peak is observed at m/z 219.065. nist.gov

Electrospray Ionization (ESI): ESI-MS, often coupled with liquid chromatography (LC-MS), is a softer ionization technique suitable for this acidic compound. In negative ion mode, a prominent deprotonated molecule ([M-H]⁻) would be expected. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

Predicted Mass Spectrometry Data
Parameter Value
Molecular FormulaC₉H₆Cl₂O₃
Monoisotopic Mass231.9694 Da
Predicted [M-H]⁻ (m/z)230.9622

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. docbrown.info A strong absorption band around 1700-1740 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid, and another strong band in a similar region would be due to the keto group. docbrown.info The C-Cl stretching vibrations in the dichlorophenyl ring would appear in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show absorption bands characteristic of the dichlorophenyl chromophore. For a related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), absorption bands are observed around 229 nm and 283 nm. researchgate.net Similar absorption maxima would be anticipated for this compound due to the presence of the same chromophore.

Expected IR Absorption Bands
Functional Group Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Carboxylic Acid and Ketone)1700 - 1740
C-Cl< 800
Expected UV-Vis Absorption Maxima
Chromophore Wavelength (nm)
2,4-Dichlorophenyl~230 and ~285

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound.

Reversed-Phase HPLC: A reversed-phase HPLC method would be the most common approach. This typically involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter to control the retention of the acidic analyte.

Method Development Considerations: Key parameters for method development include the choice of column, mobile phase composition, flow rate, and detector wavelength. A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to achieve good separation from impurities or other components in a mixture. ekb.eg Detection is typically performed using a UV detector set at one of the absorption maxima of the compound (e.g., ~230 nm or ~285 nm). pensoft.net For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). lcms.cznih.gov

Typical HPLC Method Parameters
Parameter Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water with buffer (e.g., formic acid)
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV at ~230 nm or ~285 nm

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, although it typically requires derivatization to increase its volatility and thermal stability.

Derivatization: The carboxylic acid group makes the compound polar and non-volatile. Therefore, a derivatization step is usually necessary before GC-MS analysis. A common approach is esterification to convert the carboxylic acid into a more volatile ester, for example, a methyl ester. gcms.cz

GC-MS Analysis: The derivatized compound can then be separated on a suitable GC column (e.g., a non-polar or medium-polarity column) and detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. The fragmentation pattern of the derivatized compound in the mass spectrometer would be a key identifier. This technique is particularly useful for the analysis of trace amounts of the compound in complex matrices. d-nb.info

Typical GC-MS Method Parameters (after derivatization)
Parameter Condition
Derivatization AgentDiazomethane or Methanol with acid catalyst
GC ColumnDB-5ms or similar
Carrier GasHelium
Ionization ModeElectron Ionization (EI)
MS DetectionScan or Selected Ion Monitoring (SIM)

Method Validation Parameters (Specificity, Precision, Accuracy, Sensitivity)

Any analytical method developed for the quantification of this compound must be validated to ensure its reliability, reproducibility, and accuracy for its intended purpose. pharmtech.compharmaguideline.com Method validation is a regulatory requirement in many industries and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). pharmtech.comamsbiopharma.com The core validation parameters include specificity, precision, accuracy, and sensitivity. elementlabsolutions.comimgroupofresearchers.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comoxford-analytical.co.ukeuropa.eu For a method analyzing this compound, specificity would be demonstrated by showing that there is no interference from starting materials, known impurities, or other related substances at the retention time of the analyte peak.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. imgroupofresearchers.comoxford-analytical.co.ukeuropa.eu It is typically evaluated at two levels:

Repeatability: The precision under the same operating conditions over a short interval of time. pharmtech.com

Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment. pharmtech.com

Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. amsbiopharma.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.comimgroupofresearchers.comeuropa.eu It is often determined by analyzing a sample with a known concentration (a certified reference material, if available) and comparing the measured value to the certified value. elementlabsolutions.com Another approach is to perform recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. pharmtech.com Accuracy is typically expressed as the percentage recovery. pharmtech.com

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ) .

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

The following tables represent hypothetical validation data for a fictional HPLC method for the quantification of this compound to illustrate these parameters.

Table 1: Hypothetical Precision Data

Level Repeatability (RSD%) Intermediate Precision (RSD%)
Low Concentration 1.2% 1.8%
Medium Concentration 0.8% 1.3%

Table 2: Hypothetical Accuracy (Recovery) Data

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
50 49.5 99.0%
100 101.2 101.2%

Table 3: Hypothetical Sensitivity Data

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.5

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2,4-Dichlorophenyl)-2-oxopropanoic acid at the electronic level. These calculations can predict molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For compounds containing dichlorophenyl moieties, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p) or LANL2DZ), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. mdpi.comscholarsresearchlibrary.com

In studies of related dichlorinated aromatic compounds, such as 2,3-dichloropyridine (B146566) and 4,5-dichlorophthalic anhydride, DFT has been used to calculate global and local reactivity descriptors. mdpi.comscholarsresearchlibrary.com These descriptors, including chemical hardness, ionization potential, electron affinity, and Fukui functions, help in identifying the most probable sites for nucleophilic and electrophilic attacks. For instance, in a study on 4,5-dichlorophthalic anhydride, the most susceptible site for nucleophilic attack was identified, providing a model for how this compound might interact with other molecules. mdpi.com

The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key outcome of DFT studies. For a related dichloropyridine, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the aromatic ring and the chlorine atoms. scholarsresearchlibrary.com This distribution is crucial for understanding the molecule's electronic transitions and charge transfer possibilities. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. scholarsresearchlibrary.com

Table 1: Calculated Global Reactivity Descriptors for an Analogous Dichlorinated Aromatic Compound mdpi.comscholarsresearchlibrary.com
DescriptorValue (representative)Significance
HOMO Energy -7.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -2.1 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.4 eVDifference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Ionization Potential (I) 7.5 eVThe energy required to remove an electron.
Electron Affinity (A) 2.1 eVThe energy released when an electron is added.
Chemical Hardness (η) 2.7 eVResistance to change in electron distribution.
Electronegativity (χ) 4.8 eVThe power to attract electrons.

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For derivatives containing the dichlorophenyl group, DFT methods can calculate vibrational frequencies that correspond to infrared (IR) and Raman spectra. scholarsresearchlibrary.com Although experimental spectra for this compound are not widely published, theoretical spectra of analogous compounds like 2,3-dichloropyridine have been calculated. scholarsresearchlibrary.com These calculated spectra can aid in the identification and characterization of the molecule by assigning specific vibrational modes to observed spectral bands. For example, C-H stretching vibrations are typically predicted in the 3100-3150 cm⁻¹ region, while C-C stretching vibrations in the aromatic ring appear at lower frequencies. scholarsresearchlibrary.com

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its chemical behavior. Molecular modeling techniques, including conformational analysis, are used to explore the potential shapes the molecule can adopt and their relative energies.

For α-keto acids and their derivatives, a key conformational feature is the rotation around the single bond connecting the two carbonyl groups (the OC-CO bond). nih.gov Computational studies on α-ketoamides and α-ketocarbonyls have shown that planar conformations are often favored, with the two carbonyl oxygens in an s-trans arrangement to minimize electrostatic repulsion. nih.gov However, the presence of bulky substituents can lead to non-planar, bent conformations. In the case of this compound, the bulky dichlorophenyl group likely influences the preferred conformation.

Furthermore, crystallographic studies of related molecules, such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, reveal significant twists in the molecular backbone. mdpi.com For this analogue, a notable torsion angle was observed between the amide and phenyl groups, as well as a kink in the main chain. mdpi.com This suggests that this compound may also exhibit considerable conformational flexibility with non-planar arrangements being energetically accessible.

Table 2: Key Torsional Angles in a Structurally Related Dichlorophenyl Compound mdpi.com
Torsion AngleDescriptionValue (degrees)Implication
C(p)–N–C(m)–C(m) Kink in the molecular backbone-157.0Indicates a non-linear arrangement of the carbon chain.
C(m)–N–C(p)–C(p) Twist between the amide and phenyl groups138.2Shows a non-planar relationship between the aromatic ring and the side chain.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are a powerful tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. While specific reaction mechanism studies for this compound are not prevalent in the literature, the general reactivity of α-keto acids has been investigated computationally.

For example, α-keto acids can undergo decarboxylation, and computational methods can model this process to understand the energetics and mechanism. masterorganicchemistry.com They are also used as acylating agents in various organic syntheses. acs.org Computational studies of such reactions can reveal the role of catalysts and the step-by-step formation of products. For instance, in the synthesis of heterocyclic compounds using α-keto acids, computational modeling could elucidate the sequence of bond formations and the intermediates involved. acs.org

Structure-Reactivity/Property Relationship (SRPR) Analysis

Structure-Reactivity/Property Relationship (SRPR) analysis aims to connect the molecular structure of a compound with its chemical reactivity or physical properties. For dichlorophenyl derivatives, the position of the chlorine atoms on the phenyl ring is a critical structural feature that dictates reactivity.

Computational studies on chlorinated aromatic compounds have shown that the presence and position of chlorine atoms significantly influence the electronic properties of the molecule. mdpi.com For instance, in a study of 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations revealed that the chlorine atoms and the condensed furoxan ring alter the aromaticity and influence the rotational barrier of the nitro group, which in turn affects the molecule's reactivity towards nucleophiles. mdpi.com

By analogy, for this compound, the electron-withdrawing nature of the two chlorine atoms at the 2- and 4-positions of the phenyl ring would be expected to impact the acidity of the carboxylic acid group and the electrophilicity of the carbonyl carbons. SRPR studies, often employing quantum chemical descriptors, can quantify these effects and correlate them with experimentally observed reactivity.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Predictive Modeling for Properties and Reactivity: AI can also be used to predict the physicochemical properties and potential reactivity of intermediates and the final product. This predictive capability can aid in the early stages of synthetic design by flagging potential issues such as instability or the formation of undesirable byproducts, thereby guiding the selection of more promising synthetic routes.

Sustainable and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to minimize environmental impact and enhance safety. globalresearchonline.netresearchgate.net The synthesis of 3-(2,4-dichlorophenyl)-2-oxopropanoic acid is an area ripe for the application of these principles.

Atom Economy and Waste Reduction: A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. globalresearchonline.net Future synthetic routes for this compound will be evaluated based on their atom economy, favoring reactions that minimize the generation of waste. This involves moving away from stoichiometric reagents towards catalytic alternatives.

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and environmentally persistent. nih.gov Research is actively exploring the use of greener alternatives such as water, ionic liquids (ILs), and deep eutectic solvents (DESs) in chemical synthesis. nih.govmdpi.com For the synthesis of this compound, the development of methods that utilize these benign solvent systems would represent a significant step towards sustainability. mdpi.com Water, in particular, is an ideal solvent due to its non-toxicity and availability, although its use can be challenging for non-polar substrates. mdpi.com

Energy Efficiency: The use of alternative energy sources such as microwave irradiation and ultrasound can often lead to shorter reaction times and increased yields, contributing to more energy-efficient processes. mdpi.com Furthermore, designing syntheses that can be conducted at ambient temperature and pressure is a key aspect of green chemistry. nih.gov

Renewable Feedstocks: While the synthesis of this compound currently relies on petroleum-derived starting materials, future research may explore pathways that utilize renewable feedstocks. Advances in biomass conversion could provide aromatic building blocks that can be functionalized to produce the target molecule. mdpi.com

Exploration of Novel Reaction Pathways and Catalysis

The development of novel reaction pathways and catalytic systems is fundamental to advancing the synthesis of complex molecules like this compound.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity and operates under mild, aqueous conditions. mdpi.comnih.gov For the synthesis of chiral α-keto acids, ketoreductases and transaminases are particularly relevant. acs.orgresearchgate.netnih.goventrechem.com Directed evolution and protein engineering techniques are continuously expanding the substrate scope and improving the efficiency of these biocatalysts. nih.gov A potential future direction is the development of an enzymatic route to this compound, which could offer high enantioselectivity if a chiral version of the molecule is desired.

Novel Catalytic Systems for C-C Bond Formation: The key step in many syntheses of this compound analogues involves the formation of a carbon-carbon bond. Research into new catalytic systems for reactions like Friedel-Crafts acylations or cross-coupling reactions is ongoing. For instance, the use of more sustainable and earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals (e.g., palladium, rhodium) is a major focus. nih.gov The development of novel ligands can also enhance the activity and selectivity of these metal catalysts.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scaling-up. allfordrugs.com The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity. The integration of in-line purification and analysis techniques within a flow setup can further streamline the manufacturing process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.